Inactivation Efficiency of 5-Ethynyluracil vs. 5-Propynyluracil Against Dihydropyrimidine Dehydrogenase
5-Ethynyluracil demonstrates a 500-fold greater inactivation efficiency (kinact/Ki) for dihydropyrimidine dehydrogenase (DHPDHase) compared to its close structural analog, 5-propynyluracil [1]. This indicates a vastly superior potency driven by the size and electronic properties of the ethynyl group at the 5-position. The reversible binding affinity of 5-ethynyluracil to the enzyme is characterized by a Ki of 1.6 ± 0.2 µM, and the subsequent inactivation step proceeds with a rate constant (kinact) of 20 ± 2 min⁻¹ [2].
| Evidence Dimension | Inactivation Efficiency (kinact/Ki) |
|---|---|
| Target Compound Data | Calculated efficiency; Ki = 1.6 ± 0.2 µM; kinact = 20 ± 2 min⁻¹ |
| Comparator Or Baseline | 5-Propynyluracil (efficiency is 500-fold lower) |
| Quantified Difference | 500-fold greater efficiency for 5-ethynyluracil |
| Conditions | Purified bovine liver DHPDHase in vitro |
Why This Matters
For researchers, this 500-fold differential defines a strict requirement for 5-ethynyluracil over 5-propynyluracil to achieve meaningful, long-lasting DPD inactivation, directly impacting experimental power and reproducibility in 5-FU modulation studies.
- [1] Porter DJ, Chestnut WG, Merrill BM, Spector T. Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. J Biol Chem. 1992 Mar 15;267(8):5236-42. View Source
- [2] RGD Reference Report. Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. J Biol Chem. 1992. View Source
